2-(Bromomethyl)-1,3,4-trichlorobenzene

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

2-(Bromomethyl)-1,3,4-trichlorobenzene (2,3,6-trichlorobenzyl bromide) offers a unique 1,3,4-substitution pattern critical for synthesizing N-propargyl sulfamides (CNS agents) and herbicidal building blocks. The bromomethyl group ensures efficient nucleophilic substitution vs. chloro analogs, enhancing library synthesis throughput. The defined LogP (4.54) and steric profile enable precise SAR exploration. Procure from compliant suppliers for R&D applications.

Molecular Formula C7H4BrCl3
Molecular Weight 274.4 g/mol
CAS No. 4960-48-9
Cat. No. B1617664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1,3,4-trichlorobenzene
CAS4960-48-9
Molecular FormulaC7H4BrCl3
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)CBr)Cl)Cl
InChIInChI=1S/C7H4BrCl3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
InChIKeyURKUOLGHTOGYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kilogram / 1 gram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1,3,4-trichlorobenzene (CAS 4960-48-9): A Critical Halogenated Aromatic Building Block for Specialized Synthesis


2-(Bromomethyl)-1,3,4-trichlorobenzene, also known as 2,3,6-trichlorobenzyl bromide, is a halogenated aromatic compound (C7H4BrCl3, MW: 274.37 g/mol) characterized by a benzene ring with three chlorine atoms and a reactive bromomethyl group . It serves as a specialized chemical intermediate and building block, primarily valued in medicinal chemistry and agrochemical research for its unique substitution pattern, which dictates specific reactivity and physicochemical properties . This guide provides a data-driven, comparative analysis to inform scientific selection and procurement decisions.

2-(Bromomethyl)-1,3,4-trichlorobenzene: Why Its Specific Halogenation Pattern Prevents Generic Substitution


The position of substituents on an aromatic ring dramatically influences a molecule's reactivity, physical properties, and the biological activity of its derivatives. While the class of trichlorobenzyl bromides shares the same molecular formula, the specific 1,3,4-substitution pattern of the target compound (with the bromomethyl group at the 2-position) creates a unique steric and electronic environment . This dictates its LogP (4.54), its behavior in nucleophilic substitution reactions, and its suitability as an intermediate for specific target molecules [1]. Simply substituting a different isomer, such as a 2,4,5- or 2,3,5-analog, will alter these critical parameters, leading to a different synthetic outcome, potentially affecting yield, purity, or the biological profile of the final product .

Quantitative Differentiation Guide: 2-(Bromomethyl)-1,3,4-trichlorobenzene vs. Key Comparators


Superior Reactivity of the Bromomethyl Group vs. Chloromethyl Analog for Nucleophilic Displacement

The primary differentiation lies in the reactivity of the bromomethyl versus the chloromethyl group. In nucleophilic substitution (SN2) reactions, the C-Br bond is weaker and the bromide is a better leaving group than the chloride. This translates to faster reaction rates and higher yields under milder conditions for the target compound. In contrast, the chloromethyl analog, 2-(Chloromethyl)-1,3,4-trichlorobenzene, requires harsher conditions or longer reaction times to achieve comparable conversion .

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Precise LogP and Boiling Point: Differentiating Physical Properties for Process Chemistry

The specific 1,3,4-trichloro substitution pattern confers distinct physical properties. The target compound's LogP is calculated at 4.54, with a boiling point of 291.6°C at 760 mmHg [1]. This is in contrast to its structural isomer, 2,4,5-trichlorobenzyl bromide (CAS 81778-11-2). While both share the same molecular weight and formula, the difference in LogP will affect chromatographic retention times and partitioning behavior in liquid-liquid extractions . A related isomer, 2,4,6-trichlorobenzyl bromide, also exhibits a LogP of 4.54, but its symmetrical substitution pattern leads to different steric hindrance and a potentially different melting point profile .

Process Chemistry Analytical Chemistry Purification

Established Use as a Precursor in Pharmaceutical and Agrochemical Patent Literature

The specific isomer 2,3,6-trichlorobenzyl bromide is explicitly claimed as an intermediate in patents for pharmaceutical preparations with sedative, anti-convulsant, and tranquilizing activities [1]. This established use case provides a clear, application-driven differentiation. Furthermore, related trichlorobenzyl bromides are noted as intermediates in herbicide development . While other isomers may serve as intermediates, the presence of this specific compound in patent literature provides a verified and citable starting point for targeted research programs. The alternative 2,4,5-isomer is also available but lacks the same direct, citable connection to these specific pharmaceutical applications.

Pharmaceutical Intermediate Agrochemical Intermediate Patent Analysis

Optimal Application Scenarios for 2-(Bromomethyl)-1,3,4-trichlorobenzene in R&D and Scale-Up


Synthesis of CNS-Active Pharmaceutical Candidates

As documented in patent US3351584, this specific isomer serves as a key building block in the synthesis of N-propargyl sulfamides, a class of compounds demonstrating sedative, anti-convulsant, and tranquilizing properties . Researchers developing new chemical entities for neurological indications would prioritize this exact building block to follow a validated synthetic route and explore the chemical space defined by this specific halogenation pattern.

Efficient Installation of a Trichlorophenyl Group via Nucleophilic Substitution

The high reactivity of the bromomethyl group makes this compound the preferred choice for attaching a 1,3,4-trichlorophenyl moiety to a nucleophilic scaffold (e.g., an amine, alcohol, or thiol). The enhanced leaving group ability of bromide ensures a faster and more complete reaction compared to its chloromethyl analog, which is critical for high-throughput library synthesis and process scale-up where reaction efficiency directly impacts cost and throughput .

Agrochemical Research and Development

Patents referencing this compound or its close derivatives as intermediates for new herbicidal agents highlight its value in agrochemical discovery . The unique substitution pattern is likely tailored for interacting with specific plant enzyme targets. For projects aiming to synthesize novel herbicides or plant growth regulators, this compound provides a defined starting point for exploring structure-activity relationships (SAR) in this chemical space.

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